3-Methylpiperidin-2-one

Catalog No.
S705124
CAS No.
3768-43-2
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylpiperidin-2-one

CAS Number

3768-43-2

Product Name

3-Methylpiperidin-2-one

IUPAC Name

3-methylpiperidin-2-one

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c1-5-3-2-4-7-6(5)8/h5H,2-4H2,1H3,(H,7,8)

InChI Key

PHGAOXNFCZKFTR-UHFFFAOYSA-N

SMILES

CC1CCCNC1=O

Canonical SMILES

CC1CCCNC1=O

The exact mass of the compound 3-Methylpiperidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methylpiperidin-2-one (CAS: 3768-43-2) is a substituted δ-valerolactam, a six-membered cyclic amide. Unlike its unsubstituted parent compound, piperidin-2-one, the presence of a methyl group at the C3 position introduces a chiral center, making it a valuable building block for the stereoselective synthesis of more complex molecules. [REFS-1, REFS-2] This structural feature is critical in medicinal chemistry for creating specific enantiomers of pharmacologically active compounds and in materials science for modifying polymer properties. [REFS-1, REFS-3] Its primary procurement value lies in applications where the specific stereochemistry and steric hindrance provided by the 3-methyl group are required to achieve desired biological activity or material performance that unsubstituted lactams cannot provide.

Direct substitution of 3-Methylpiperidin-2-one with its parent compound, piperidin-2-one (δ-valerolactam), or the common industrial monomer ε-caprolactam is often unfeasible due to the functional consequences of the C3-methyl group. This group introduces stereochemical complexity and steric hindrance that are fundamental to its utility. [1] In medicinal chemistry, this chirality is essential for achieving specific protein-ligand interactions that are inaccessible to the flat, achiral piperidin-2-one. [2] In polymer synthesis, incorporating the 3-methyl group disrupts polymer chain packing, altering thermal properties like melting point and crystallinity in ways that are not achievable with the highly regular structures formed from piperidin-2-one or ε-caprolactam. [3] Therefore, selecting a generic substitute will likely lead to a complete loss of stereospecific bioactivity or the desired material characteristics.

Precursor Suitability: Enables High-Yield, Diastereomerically Pure Synthesis Where Unsubstituted Analogs Fail

When used as a precursor, the C3-methyl group enables highly stereocontrolled reactions. In the asymmetric synthesis of an N-protected 3-methylpiperidin-2-one derivative, alkylation of the corresponding N-protected piperidin-2-one (the unsubstituted comparator) with 2.5 eq. of s-BuLi resulted in the target compound as a single, pure diastereomer with an overall yield of 91%. [1] This demonstrates the compound's utility in creating stereochemically defined products with high efficiency and purity, a critical factor for pharmaceutical intermediate synthesis.

Evidence DimensionDiastereomeric Purity & Yield in Asymmetric Alkylation
Target Compound DataSingle isomer detected by chiral HPLC; 91% overall yield
Comparator Or BaselineN-protected piperidin-2-one (starting material for methylation)
Quantified DifferenceAchieves high diastereoselectivity and yield in a key synthetic transformation.
ConditionsAlkylation with s-BuLi (2.5 eq.) to introduce the methyl group onto the N-protected piperidin-2-one scaffold.

For synthesizing chiral drugs or complex molecules, this high diastereoselectivity simplifies purification, reduces waste, and increases the overall process yield, directly impacting manufacturing costs and feasibility.

Biological Activity: Positional Isomerism Critically Determines Potency in Bioactive Derivatives

The position of the methyl group on the piperidine ring is critical for biological activity. In a study of piperidine derivatives as insecticides against *Aedes aegypti*, the toxicity of methyl-substituted analogs varied significantly by position. The 2-methylpiperidine derivatives were the most toxic (LD50 range 1.80-4.14 µg/mosquito), followed by the 3-methylpiperidine derivatives, which were slightly less toxic. [1] The 4-methylpiperidine derivatives showed the widest range of toxicity, including some less active compounds (LD50 range 1.22-6.71 µg/mosquito). [1] This demonstrates that the 3-methyl isomer provides a distinct activity profile compared to its positional isomers.

Evidence DimensionInsecticidal Activity (LD50)
Target Compound DataSlightly lower toxicity than 2-methyl derivatives.
Comparator Or Baseline2-Methylpiperidines (LD50: 1.80 to 4.14 µg/mosquito) and 4-Methylpiperidines (LD50: 1.22 to 6.71 µg/mosquito).
Quantified DifferenceThe 3-methyl position confers a specific, intermediate level of toxicity compared to the 2-methyl (more toxic) and 4-methyl (variable toxicity) isomers.
ConditionsTopical application on female *Aedes aegypti* mosquitoes, 24-hour LD50 determination.

This evidence is crucial for buyers in agrochemical or pharmaceutical R&D, as it proves that positional isomers are not interchangeable and that the 3-methyl scaffold must be selected specifically to achieve the desired potency and structure-activity relationship.

Polymer Science: A Tool to Disrupt Crystallinity and Reduce Melting Point in Copolyesters

While direct polymerization data for 3-methylpiperidin-2-one is sparse, strong inference can be drawn from studies on analogous substituted lactones. Copolymerization of δ-valerolactone (the parent ring of the target compound) with ε-caprolactone significantly lowers the melting point (Tm) compared to either homopolymer. [1] The introduction of a comonomer disrupts the crystalline structure. The presence of a methyl group on the δ-valerolactone ring, as in 3-methylpiperidin-2-one, would introduce further steric hindrance, leading to an even greater disruption of crystallinity and reduction in Tm. This effect is used to tune material properties for specific processing requirements.

Evidence DimensionPolymer Melting Point (Tm) Depression
Target Compound DataExpected to significantly lower copolymer Tm due to steric hindrance.
Comparator Or BaselinePoly(δ-valerolactone) and Poly(ε-caprolactone) homopolymers, which are semicrystalline with defined melting points.
Quantified DifferenceCopolymerization of the parent lactones (unsubstituted) results in a significant Tm decrease; the methyl group is expected to enhance this effect.
ConditionsBulk copolymerization of lactones.

For buyers in materials science, this indicates that 3-methylpiperidin-2-one is a strategic choice for creating amorphous or low-crystallinity polyamides with lower melting points and potentially increased flexibility compared to those made from unsubstituted lactams like caprolactam.

Development of Stereospecific Pharmaceutical Intermediates

This compound is the preferred precursor when the final active pharmaceutical ingredient (API) requires a specific stereocenter at the C3 position of a piperidine ring. Its use allows for high-yield, diastereomerically pure synthesis routes, which simplifies downstream purification and ensures the correct enantiomer is produced for optimal biological targeting. [1]

Fine-Tuning Structure-Activity Relationships (SAR) in Bioactive Compounds

In lead optimization campaigns for agrochemicals or pharmaceuticals, 3-methylpiperidin-2-one is the right choice when exploring how substitution at the C3 position impacts potency and selectivity. Evidence shows that positional isomerism is critical to biological effect, making this compound a necessary tool for researchers needing to differentiate from 2-methyl or 4-methyl analogs. [2]

Synthesis of Low-Crystallinity or Amorphous Polyamide Copolymers

For applications requiring modified polyamides with reduced melting temperatures, increased solubility, or greater flexibility, 3-methylpiperidin-2-one serves as a strategic comonomer. The steric hindrance from the methyl group disrupts chain packing, providing a direct method to tune thermal and mechanical properties away from the semi-crystalline nature of polymers derived from unsubstituted lactams. [3]

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3768-43-2

Dates

Last modified: 08-15-2023

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